N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
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Overview
Description
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a molecular formula of C17H22N2O3S2 and an average mass of 366.498 Da . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl derivatives with thieno[3,4-d][1,3]thiazole intermediates under controlled conditions. The reaction typically requires the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioethers and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
Scientific Research Applications
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 3-[(2,5-Dimethylphenyl)(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid
- N-2,5-Dimethylphenylthioureido acid derivatives
Uniqueness
N-[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O3S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-4-5-16(20)18-17-19(13-8-11(2)6-7-12(13)3)14-9-24(21,22)10-15(14)23-17/h6-8,14-15H,4-5,9-10H2,1-3H3 |
InChI Key |
NKQUDKCPKGZFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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